4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREGBBUQIAARBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673348 | |
| Record name | 4',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183606-88-3 | |
| Record name | 4',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid typically involves the following steps:
Synthesis of 4,5-difluoro-1,2-benzenedinitrile: This step involves the reaction of 4,5-difluoro-1,2-dihalobenzene with polymethylhydrosiloxane in the presence of N,N-dimethylacetamide. The reaction mixture is then cooled, and tris(dibenzylideneacetone) dipalladium and 1,1’-bis(diphenylphosphino)ferrocene are added under nitrogen protection.
Conversion to 4,5-difluoro-1,2-phthalic acid: The intermediate 4,5-difluoro-1,2-benzenedinitrile is further reacted to produce 4,5-difluoro-1,2-phthalic acid.
Industrial Production Methods: The industrial production of 4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid involves similar synthetic routes but on a larger scale. The process is optimized for safety, efficiency, and cost-effectiveness, ensuring the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Biphenyl derivatives, including 4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid, have been investigated for their potential pharmacological activities. These compounds often exhibit properties such as anti-inflammatory, anti-cancer, and anti-diabetic effects. The biphenyl structure is crucial for enhancing the biological activity of drugs by improving their metabolic stability and bioavailability .
Case Studies
- Anti-Cancer Agents : Research has demonstrated that certain biphenyl derivatives can inhibit tumor growth. For instance, compounds with fluorinated biphenyls have shown promise in targeting cancer cell proliferation pathways .
- Anti-Inflammatory Drugs : The incorporation of fluorine atoms into biphenyl structures enhances their interaction with biological targets, making them effective as anti-inflammatory agents. Studies have indicated that these compounds can modulate inflammatory responses in various models .
Building Blocks
The compound acts as an essential building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of more complex molecules. The synthesis methods often involve reactions such as Suzuki coupling and other cross-coupling techniques that leverage the biphenyl framework .
Synthesis Example
A notable synthesis method involves the reaction of 4-chloroaniline with fluorinated phenyl boronic acids under palladium catalysis to yield fluorinated biphenyl derivatives. This method highlights the compound's versatility as a precursor for more complex organic molecules .
Environmental Applications
Potential Use in Green Chemistry
Fluorinated biphenyls are being explored for their potential applications in environmentally friendly processes due to their stability and low toxicity profiles compared to other halogenated compounds. Their use in green chemistry initiatives may lead to more sustainable manufacturing practices in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 4’,5-Difluoro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Fluorine's electron-withdrawing nature significantly impacts electronic distribution and acidity. Comparisons include:
*Inferred from fluorine’s electron-withdrawing effect compared to methyl or nitro groups.
Key Observations :
Physicochemical Properties and Solubility
Substituents influence melting points, solubility, and lipophilicity:
Biological Activity
4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl core structure with two fluorine substituents at the 4' and 5' positions and a carboxylic acid group at the 2-position. The presence of fluorine atoms enhances the compound's lipophilicity and potential interactions with biological targets through hydrogen bonding and dipole-dipole interactions, which can modulate the activity of various enzymes and receptors .
The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine substituents are known to increase binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. For instance, it may inhibit inflammatory enzymes, thereby exerting anti-inflammatory effects.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic activity against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in tumor cells by disrupting cell cycle progression. For example, it has demonstrated effectiveness against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO201 | 15 | Induces apoptosis |
| MDA-MB-231 | 20 | Cell cycle arrest in G0/G1 phase |
| A549 | 18 | Disruption of DNA synthesis |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In studies involving various bacterial strains, it exhibited significant inhibitory effects, suggesting potential as a therapeutic agent against bacterial infections. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table 2: Antibacterial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall |
| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various derivatives of biphenyl carboxylic acids, including this compound. The results indicated a strong correlation between fluorine substitution and increased cytotoxicity against cancer cell lines .
- Mechanistic Insights : Another research effort focused on understanding the mechanistic pathways involved in the anticancer effects of this compound. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a contributor to its cytotoxic effects .
Q & A
Q. What are the recommended laboratory-scale synthesis methods for 4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling , a widely used method for biphenyl derivatives. A typical protocol involves:
- Reacting 2-bromo-5-fluorobenzoic acid with a fluorophenyl boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄).
- Optimizing reaction conditions (e.g., 80–100°C, 12–24 hours in a mixed solvent system like DMF/H₂O) to achieve yields >70% .
- Purification via recrystallization in ethanol/water or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% recommended for pharmacological studies) .
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12–13 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M-H]⁻ ion at m/z 262.03) .
Q. What are the solubility properties of this compound, and how can they influence experimental design?
Methodological Answer:
-
Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Use DMSO for stock solutions in biological assays.
-
Table 1 : Solubility in Common Solvents (mg/mL)
Solvent Solubility DMSO 50–100 Ethanol 10–20 Water <1 Data derived from structural analogs .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing fluorine atoms at the 4' and 5 positions be addressed?
Methodological Answer:
- Directed ortho-Fluorination : Use directing groups (e.g., carboxylic acid) to position fluorine atoms. For example, electrophilic fluorination with Selectfluor® under controlled pH .
- Protection/Deprotection Strategies : Protect the carboxylic acid group with methyl ester during fluorination, followed by hydrolysis .
Q. How should researchers resolve contradictions in reported melting points or spectral data?
Methodological Answer:
Q. What computational methods are useful for predicting reactivity or binding interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for functionalization .
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on the carboxylic acid and fluorine motifs .
Q. What strategies optimize the compound’s stability during long-term storage?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
- Stability Testing : Monitor degradation via LC-MS over 6–12 months; degradation products (e.g., decarboxylated derivatives) should be <5% .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Controlled Kinetic Studies : Vary reaction conditions (temperature, solvent polarity) to identify optimal parameters. For example, higher yields may be achieved in DMF at 60°C vs. THF at 25°C .
- Isolate Intermediates : Use TLC or in-situ NMR to track reaction progress and identify side products (e.g., dimerization or over-fluorination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
